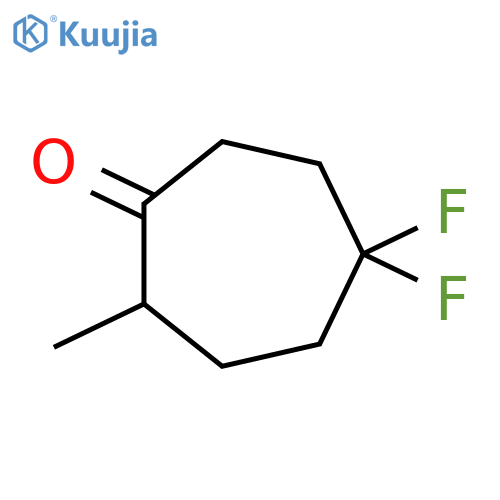Cas no 2241141-27-3 (5,5-Difluoro-2-methylcycloheptan-1-one)

5,5-Difluoro-2-methylcycloheptan-1-one 化学的及び物理的性質
名前と識別子
-
- 2241141-27-3
- EN300-6478510
- 5,5-Difluoro-2-methylcycloheptan-1-one
-
- インチ: 1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3
- InChIKey: UWHHCNXCAWSWGY-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C(C)CC1)=O)F
計算された属性
- せいみつぶんしりょう: 162.08562133g/mol
- どういたいしつりょう: 162.08562133g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5,5-Difluoro-2-methylcycloheptan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6478510-0.5g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 0.5g |
$2158.0 | 2023-06-01 | |
| Enamine | EN300-6478510-2.5g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 2.5g |
$5423.0 | 2023-06-01 | |
| Enamine | EN300-6478510-5.0g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 5g |
$8025.0 | 2023-06-01 | |
| Enamine | EN300-6478510-0.05g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 0.05g |
$735.0 | 2023-06-01 | |
| Enamine | EN300-6478510-10.0g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 10g |
$11900.0 | 2023-06-01 | |
| 1PlusChem | 1P028T74-1g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 1g |
$3482.00 | 2023-12-18 | |
| 1PlusChem | 1P028T74-50mg |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 50mg |
$971.00 | 2023-12-18 | |
| Aaron | AR028TFG-10g |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 10g |
$16388.00 | 2023-12-15 | |
| 1PlusChem | 1P028T74-100mg |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 100mg |
$1248.00 | 2023-12-18 | |
| 1PlusChem | 1P028T74-250mg |
5,5-difluoro-2-methylcycloheptan-1-one |
2241141-27-3 | 95% | 250mg |
$1756.00 | 2023-12-18 |
5,5-Difluoro-2-methylcycloheptan-1-one 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
5,5-Difluoro-2-methylcycloheptan-1-oneに関する追加情報
Introduction to 5,5-Difluoro-2-methylcycloheptan-1-one (CAS No. 2241141-27-3) and Its Emerging Applications in Chemical Biology
5,5-Difluoro-2-methylcycloheptan-1-one, identified by the CAS number 2241141-27-3, is a fluorinated ketone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a cycloheptane core substituted with fluorine and methyl groups, which endows it with unique physicochemical properties and biological activities. The structural features of 5,5-Difluoro-2-methylcycloheptan-1-one make it a promising candidate for further exploration in drug discovery, material science, and synthetic chemistry.
The introduction of fluorine atoms into the molecular framework of 5,5-Difluoro-2-methylcycloheptan-1-one plays a crucial role in modulating its biological efficacy. Fluorine substitution is a well-documented strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles of drug candidates. The presence of two fluorine atoms at the 5-position of the cycloheptane ring contributes to the compound's lipophilicity and electronic properties, making it an attractive scaffold for designing bioactive molecules.
In recent years, 5,5-Difluoro-2-methylcycloheptan-1-one has been investigated for its potential applications in the development of novel therapeutic agents. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymatic targets, which could be exploited for treating inflammatory diseases and infections. The fluorinated ketone moiety is particularly interesting because it can interact with biological targets in ways that are distinct from non-fluorinated analogs, potentially leading to the discovery of new drug mechanisms.
One of the most compelling aspects of 5,5-Difluoro-2-methylcycloheptan-1-one is its utility as a building block in organic synthesis. The cycloheptane ring provides a rigid scaffold that can be functionalized at multiple positions, allowing chemists to design complex molecules with tailored properties. This flexibility has made it a valuable intermediate in the synthesis of natural products and pharmacologically active compounds. Researchers have leveraged the reactivity of 5,5-Difluoro-2-methylcycloheptan-1-one to develop novel synthetic pathways that could streamline the production of other fluorinated derivatives with enhanced biological activity.
The growing interest in fluorinated compounds stems from their widespread use in modern medicine. Drugs such as fluoxetine (Prozac) and celecoxib (Celebrex) exemplify the therapeutic benefits of incorporating fluorine into molecular structures. Similarly, 5,5-Difluoro-2-methylcycloheptan-1-one represents an opportunity to explore new pharmacological frontiers by combining fluorine chemistry with cycloalkane scaffolds. This combination has the potential to yield compounds with improved efficacy and reduced side effects compared to existing treatments.
Advances in computational chemistry have also contributed to the renewed interest in 5,5-Difluoro-2-methylcycloheptan-1-one. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing next-generation drugs that are more selective and potent. By integrating experimental data with computational predictions, researchers can optimize the structure of 5,5-Difluoro-2-methylcycloheptan-1-one to maximize its therapeutic potential.
The synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms often requires specialized methodologies to achieve high yields and purity. However, recent developments in fluorination techniques have made it possible to incorporate fluorine into complex molecules more efficiently than ever before. These advancements have opened up new avenues for exploring the chemistry of 5,5-Difluoro-2-methylcycloheptan-1-one and its derivatives.
In conclusion, 5,5-Difluoro-2-methylcycloheptan-1-one (CAS No. 2241141-27-3) is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As our understanding of fluorinated compounds continues to grow, so too will the applications of 5,5-Difluoro-2-methylcycloheptan-1-one in medicine and beyond.
2241141-27-3 (5,5-Difluoro-2-methylcycloheptan-1-one) 関連製品
- 1575-29-7(3-methyl-1-phenyl-1H-indazole)
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)
- 1805296-16-5(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)
- 1365969-58-9(3-Iodo-4-(Trifluoromethoxy)Aniline)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 80480-42-8(methyl 4,6-dioxoheptanoate)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)




